N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
This compound features a fused isothiazolo[4,3-d]pyrimidine core modified with 5,7-dioxo groups and a 6-isopropyl substituent. The bicyclic system’s conjugation and sulfur atom may enhance electronic interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-10(2)22-17(24)16-13(9-28-20-16)21(18(22)25)8-15(23)19-12-6-5-11(26-3)7-14(12)27-4/h5-7,9-10H,8H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGUBXMXMRNIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a synthetic compound characterized by a complex molecular structure that includes a dimethoxyphenyl group and an isothiazolo-pyrimidine moiety. This article explores its biological activity, synthesis, and potential applications based on available research findings.
- Molecular Formula : C₁₈H₂₀N₄O₅S
- Molecular Weight : 404.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. The isothiazolo-pyrimidine moiety is known for its ability to interact with DNA and inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays against certain bacterial strains. Its structural components may enhance its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Some research indicates that this compound could modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the isothiazolo-pyrimidine core through cyclization reactions.
- Introduction of the dimethoxyphenyl group via nucleophilic substitution.
- Acetylation to yield the final product.
These methods require careful control of reaction conditions to ensure high yields and purity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of related isothiazolo-pyrimidine derivatives. The results indicated that compounds with similar structures inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of isothiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .
Case Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory mechanisms of related compounds highlighted their potential to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may similarly modulate inflammatory responses .
Potential Applications
While primarily utilized in research settings due to its complex structure and synthesis challenges, this compound may find applications in:
- Drug Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Biological Studies : In mechanistic studies exploring its interaction with biological targets.
Comparison with Similar Compounds
Below is an analysis based on the provided evidence (Pharmacopeial Forum, 2017) and inferred properties.
Structural Features
Key Observations:
Core Heterocycles :
- The target’s isothiazolo-pyrimidine core is more rigid and electronically diverse due to sulfur incorporation, compared to the saturated tetrahydropyrimidine rings in Compounds m, n, and o. This may influence binding affinity and metabolic stability.
- The 5,7-dioxo groups in the target compound could enhance hydrogen-bonding interactions, unlike the 2-oxo group in the evidence compounds.
Substituent Effects: The 2,4-dimethoxyphenyl group in the target contrasts with the 2,6-dimethylphenoxy groups in Compounds m/n/o. Methoxy groups improve solubility compared to methyl groups but may reduce steric hindrance.
Stereochemical Complexity :
- Compounds m, n, and o exhibit multiple stereocenters, suggesting tailored interactions with chiral biological targets (e.g., proteases or kinases). The target’s lack of evident stereocenters simplifies synthesis but may limit selectivity.
Hypothetical Physicochemical and Pharmacokinetic Profiles
*Estimates based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
